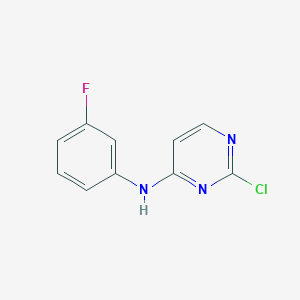
2-Cloro-N-(3-fluorofenil)pirimidin-4-amina
Descripción general
Descripción
“2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C10H7ClFN3 . It is a pyrimidine derivative, which is a class of compounds that contain a wide range of pharmacological effects .
Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a chloro group and a fluorophenyl group attached to the pyrimidine ring .Aplicaciones Científicas De Investigación
Investigación Anticancerígena
Los derivados de pirimidina son estudiados extensivamente por sus propiedades anticancerígenas. Pueden actuar como antimetabolitos, interfiriendo con la síntesis de ADN y ARN, lo cual es crucial en la proliferación de células cancerosas. La estructura específica de 2-Cloro-N-(3-fluorofenil)pirimidin-4-amina le permite potencialmente inhibir las tirosina quinasas, enzimas que a menudo están hiperactivas en las células cancerosas .
Aplicaciones Antimicrobianas y Antifúngicas
La capacidad del compuesto para interferir con la síntesis de ácidos nucleicos lo convierte en un candidato para el desarrollo de nuevos agentes antimicrobianos y antifúngicos. Su marco estructural se puede modificar para atacar una amplia gama de microorganismos patógenos .
Investigación Cardiovascular
Se ha demostrado que los derivados de pirimidina poseen beneficios cardiovasculares, incluidos los efectos antihipertensivos. Pueden modular la actividad de varios receptores y canales involucrados en la regulación de la presión arterial .
Trastornos Neurológicos
La influencia del compuesto en los sistemas de neurotransmisores podría hacerlo valioso en el tratamiento de trastornos neurológicos. Puede servir como un compuesto principal para desarrollar medicamentos que se dirigen a receptores de neurotransmisores específicos involucrados en enfermedades como el Alzheimer y el Parkinson .
Efectos Antiinflamatorios y Analgésicos
Debido a su adaptabilidad estructural, this compound se puede adaptar para exhibir actividades antiinflamatorias y analgésicas. Esto lo convierte en un posible candidato para crear nuevos medicamentos para aliviar el dolor .
Actividad Antidiabética
Los derivados de pirimidina pueden actuar como inhibidores de la DPP-IV, que son una clase de medicamentos antidiabéticos que ayudan a aumentar la secreción de insulina en respuesta a los niveles de glucosa en sangre. Este compuesto podría explorarse por su eficacia en el manejo de la diabetes .
Investigación Antiviral
El núcleo estructural de la pirimidina permite el desarrollo de compuestos con propiedades antivirales. This compound podría utilizarse para sintetizar nuevos fármacos que inhiben la replicación viral .
Ciencia de Materiales
Más allá de las aplicaciones biomédicas, los derivados de pirimidina como this compound también se pueden utilizar en la ciencia de materiales. Pueden servir como bloques de construcción para materiales electrónicos orgánicos debido a su naturaleza aromática y heterocíclica .
Cada una de estas aplicaciones aprovecha las propiedades únicas del anillo de pirimidina y los sustituyentes específicos del compuesto en cuestión. La investigación sobre estas aplicaciones está en curso y la versatilidad del compuesto lo convierte en un activo valioso en el desarrollo de nuevos agentes terapéuticos y materiales. La información proporcionada aquí se basa en la comprensión actual de la química de la pirimidina y sus aplicaciones en diversos campos de la investigación científica .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors .
Mode of Action
It is known that the presence of halogens such as chlorine and fluorine in a compound can influence its activity . The compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Similar compounds have been found to affect various biological pathways .
Pharmacokinetics
It is known that the compound’s molecular weight is 22363 , which could influence its bioavailability.
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Análisis Bioquímico
Biochemical Properties
2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. Additionally, 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine may interact with other biomolecules such as nucleic acids, affecting their stability and function.
Cellular Effects
The effects of 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Furthermore, 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine can result in toxic or adverse effects, including cellular damage and organ toxicity.
Metabolic Pathways
2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. For instance, its interaction with acetyl-CoA carboxylase can influence fatty acid synthesis and degradation, impacting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity. For example, its distribution in lipid-rich tissues may enhance its effects on lipid metabolism.
Subcellular Localization
The subcellular localization of 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
2-chloro-N-(3-fluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-10-13-5-4-9(15-10)14-8-3-1-2-7(12)6-8/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMZUDJUYCVRBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





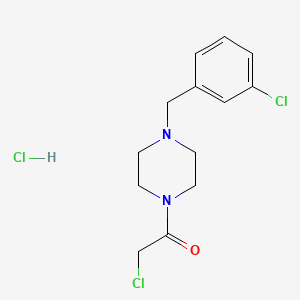
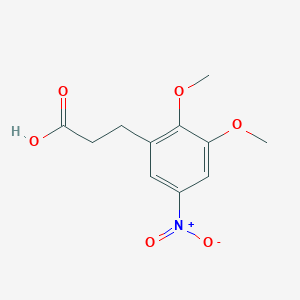
![N-(pyridin-3-ylmethyl)[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B1462162.png)
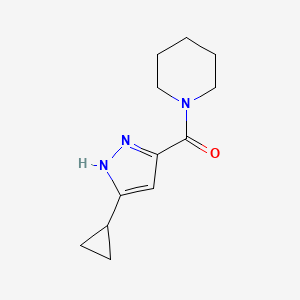
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1462165.png)
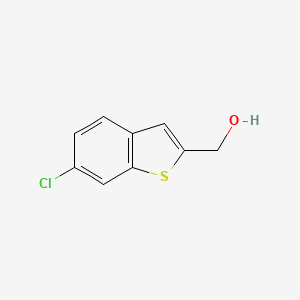
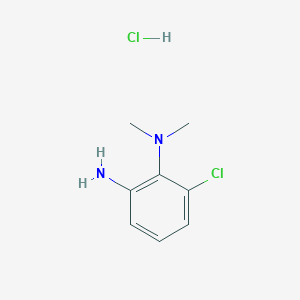

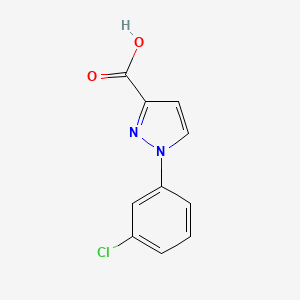
![[1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1462176.png)
![[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B1462177.png)
